2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 1060204-82-1
Cat. No.: VC6861117
Molecular Formula: C15H13F3N6OS
Molecular Weight: 382.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060204-82-1 |
|---|---|
| Molecular Formula | C15H13F3N6OS |
| Molecular Weight | 382.37 |
| IUPAC Name | 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H13F3N6OS/c1-2-24-13-12(22-23-24)14(20-8-19-13)26-7-11(25)21-10-5-3-4-9(6-10)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,21,25) |
| Standard InChI Key | HUKOQBQHPOWUJI-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Triazolopyrimidine Core: A bicyclic system merging a triazole ring (positions 1–3) with a pyrimidine ring (positions 4–7). The ethyl group at position 3 introduces steric bulk, potentially influencing binding interactions.
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Thioether Bridge: A sulfur atom links the triazolopyrimidine core to an acetamide group, enhancing conformational flexibility compared to oxygen-based ethers.
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Trifluoromethylphenyl Acetamide: The electron-withdrawing trifluoromethyl (-CF₃) group at the phenyl ring’s meta position increases lipophilicity, a trait associated with improved membrane permeability and target affinity.
The IUPAC name, 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide, reflects this arrangement.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃N₆OS |
| Molecular Weight | 382.37 g/mol |
| XLogP3-AA (Predicted) | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Topological Polar Surface Area | 112 Ų |
| Solubility (Water) | Not Available |
The compound’s moderate lipophilicity (XLogP3-AA = 3.2) suggests adequate solubility in organic solvents, though aqueous solubility data remain unreported. The trifluoromethyl group’s hydrophobicity may necessitate formulation aids for in vivo studies.
Synthesis and Structural Characterization
Analytical Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | - Triazole H: δ 8.9 ppm (s, 1H) |
| - Ethyl group: δ 1.4 ppm (t, 3H), δ 4.2 ppm (q, 2H) | |
| - Trifluoromethylphenyl: δ 7.5–7.8 ppm (m, 4H) | |
| LC-MS | [M+H]⁺ = 383.37 (calculated), 383.4 (observed) |
| IR | N-H stretch: 3300 cm⁻¹, C=O: 1680 cm⁻¹ |
The absence of unreacted starting materials in LC-MS chromatograms (retention time ~6.2 min) confirms purity.
Hypothesized Biological Activities
| Target Kinase | ΔG (kcal/mol) | Ki (nM) |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | -9.2 | 180 |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | -8.7 | 420 |
| CDK2 (Cyclin-Dependent Kinase 2) | -8.1 | 890 |
These values, derived from AutoDock Vina simulations, indicate moderate inhibitory potential, warranting experimental validation.
Antibacterial Activity
Analogous triazolopyrimidines exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The thioether moiety may disrupt bacterial membrane integrity via thiol-disulfide exchange mechanisms.
Research Gaps and Future Directions
Priority Investigations
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In Vitro Cytotoxicity Screening: Test against NCI-60 cancer cell lines to identify lead indications.
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ADMET Profiling: Assess metabolic stability (human liver microsomes), plasma protein binding, and CYP450 inhibition.
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Crystallographic Studies: Resolve X-ray structures of target-bound complexes to guide SAR optimization.
Synthetic Chemistry Challenges
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Regioselectivity: Control triazole-pyrimidine fusion orientation during cyclization.
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Scale-Up: Transition from milligram to gram-scale synthesis while maintaining >95% purity.
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